2,4-Dihydroxybutanoic acid, also known as 2,4-dihydroxybutyrate or 3-deoxytetronate, has been detected in trace amounts in animal sources like chickens, ducks, and pigs . This suggests its potential application as a biomarker for the consumption of these animal products. Biomarkers are unique chemical signatures in the body that can indicate the presence or absence of specific compounds, including dietary intake . More research is needed to validate its efficacy and specificity as a dietary biomarker in humans.
2,4-Dihydroxybutanoic acid has been identified in various plants, including grapevine (Vitis vinifera) and Lotus japonicus . While its specific function in these organisms remains under investigation, it is classified as a secondary metabolite . Secondary metabolites are not essential for growth and survival but may play crucial roles in defense mechanisms, signaling pathways, and interaction with the environment .
2,4-Dihydroxybutanoic acid, also referred to as 2,4-dihydroxybutyric acid or 3-deoxytetronate, is an organic compound classified as a short-chain hydroxy acid. Its chemical formula is C₄H₈O₄, and it features hydroxyl groups at the second and fourth carbon positions of the butanoic acid backbone. This compound is recognized for its role as a secondary metabolite and has been detected in various food sources, including certain poultry and swine, suggesting its potential as a biomarker for dietary intake .
The chemical behavior of 2,4-dihydroxybutanoic acid includes various reactions typical for hydroxy acids. Notably, it can undergo:
These reactions are essential for its utilization in synthetic pathways and biological processes.
2,4-Dihydroxybutanoic acid exhibits several biological activities. It serves as a precursor in the biosynthesis of methionine analogues, which are important in animal nutrition . Additionally, it is involved in metabolic pathways that contribute to energy production and cellular functions. Its detection in animal tissues indicates potential physiological roles that warrant further investigation.
Synthesis of 2,4-dihydroxybutanoic acid can be achieved through various methods:
2,4-Dihydroxybutanoic acid has several applications:
Research on the interactions of 2,4-dihydroxybutanoic acid with other biomolecules is limited but suggests potential roles in metabolic pathways and enzyme activities. Its ability to act as a precursor in biosynthetic pathways indicates that it may interact with various enzymes involved in amino acid synthesis and energy metabolism .
Several compounds share structural similarities with 2,4-dihydroxybutanoic acid. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Butyric Acid | C₄H₈O₂ | A saturated fatty acid involved in energy metabolism. |
3-Hydroxybutyric Acid | C₄H₈O₃ | A hydroxy fatty acid linked to energy production. |
2-Hydroxybutyric Acid | C₄H₈O₃ | An isomer with different biological properties. |
What sets 2,4-dihydroxybutanoic acid apart from these compounds is its specific hydroxyl group positioning at the second and fourth carbons, which influences its reactivity and biological roles. Its unique synthesis pathways also highlight its potential for industrial applications that are not fully achievable with its analogues.
Methanol, a sustainable C1 feedstock, has been leveraged for DHB production in engineered E. coli. A 2023 study demonstrated a hybrid pathway combining methanol assimilation with glycolysis intermediates. Methanol dehydrogenase (MDH) converts methanol to formaldehyde, which condenses with pyruvate via pyruvate-dependent aldolase to form 2-keto-4-hydroxybutyrate (OHB). OHB is subsequently reduced to DHB by NADH-dependent reductases (Figure 1).
Key optimizations included:
This pathway exemplifies the potential of C1 substrates for sustainable bioproduction.
Homoserine, an intermediate in aspartate metabolism, serves as a precursor for DHB via a two-step pathway:
Cofactor engineering has been critical for improving efficiency:
Recent work achieved 148.2 mM DHB directly from homoserine-rich fermentation broth, highlighting scalability.
Ethylene glycol (EG), a two-carbon platform chemical, is converted to DHB via a five-step synthetic pathway:
Notable achievements:
This pathway conserves 100% of carbon from EG, offering superior theoretical yields compared to natural routes.
Key findings:
The preference for NADPH over NADH in oxidoreductase enzymes is critical for DHB biosynthesis under aerobic conditions, as NADPH offers a higher reducing power and better redox balance in Escherichia coli [4]. Initial efforts utilized malate dehydrogenase (MDH) variants engineered for OHB reductase activity, but these exhibited a strong bias toward NADH, limiting efficiency in NADPH-rich environments [4]. To address this, mutational scanning identified cofactor-discriminating residues at positions 34 and 35 within the Rossmann fold of MDH. Introducing the D34G and I35R substitutions shifted cofactor specificity by over three orders of magnitude, resulting in a 1,000-fold increase in the NADPH/NADH activity ratio [4].
The engineered enzyme demonstrated a k~cat~ of 12.3 s⁻¹ for NADPH, compared to 0.004 s⁻¹ for NADH, with a K~m~ of 85 µM for NADPH (Table 1) [4]. This specificity enhancement enabled a 50% increase in DHB yield when integrated into a strain overexpressing homoserine transaminase variants [4].
Table 1: Kinetic Parameters of Engineered OHB Reductase
Variant | K~m~ (NADPH, µM) | k~cat~ (s⁻¹) | NADPH/NADH Activity Ratio |
---|---|---|---|
Wild-type MDH | 220 | 0.02 | 0.001 |
I12V/R81A/M85Q/D86S/G179D | 150 | 8.1 | 0.5 |
D34G/I35R | 85 | 12.3 | 1,050 |
Increasing intracellular NADPH pools is essential to support high-flux DHB production. Overexpression of the membrane-bound transhydrogenase pntAB in E. coli boosted NADPH availability by 40%, as measured via fluorescence-based cofactor quantification [4]. This strategy, combined with deletion of the NADPH-consuming gene udhA, elevated the NADPH/NADP⁺ ratio from 2.1 to 4.7 under glucose-fed conditions [4].
Further improvements were achieved by modular cofactor engineering:
Table 2: Impact of Cofactor Engineering on DHB Yield
Strategy | NADPH Pool Size (nmol/mg) | DHB Yield (mol/mol glucose) |
---|---|---|
Wild-type | 0.8 | 0.17 |
pntAB overexpression | 1.3 | 0.25 |
pntAB + udhA deletion | 1.5 | 0.28 |
X-ray crystallography of homologous tartronate semialdehyde reductases (TSRs) revealed conserved motifs governing cofactor and substrate binding [3]. In Salmonella typhimurium GarR, the NADPH-binding domain features a glycine-rich loop (residues 10–15) that stabilizes the adenine ribose of NADPH through hydrogen bonding [3]. Mutating residue D86 in MDH to serine disrupted a salt bridge with NADH, while G179D introduced steric hindrance against the NADH adenine ring [4].
Substrate specificity was optimized by aligning the OHB-binding pocket with the L-tartrate-bound structure of GarR [3]. Molecular dynamics simulations showed that R81A and M85Q substitutions in MDH enlarged the active site to accommodate the C4 hydroxyl group of OHB, reducing the substrate K~m~ from 3.2 mM to 0.9 mM [4].
These structure-function insights enabled rational design of oxidoreductases with dual specificity for NADPH and OHB, establishing a framework for further enzyme optimization in DHB biosynthesis [3] [4].